molecular formula C11H12N6O2 B12611601 Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 918484-95-4

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B12611601
CAS No.: 918484-95-4
M. Wt: 260.25 g/mol
InChI Key: FHMGPMZHKRXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.

Chemical Reactions Analysis

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the azidomethyl group can be replaced with other nucleophiles under appropriate conditions.

    Esterification: The ethyl acetate group can be modified through esterification reactions with different alcohols.

Scientific Research Applications

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other pyrazolopyridine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

CAS No.

918484-95-4

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

ethyl 2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C11H12N6O2/c1-2-19-10(18)7-17-11-8(4-3-5-13-11)9(15-17)6-14-16-12/h3-5H,2,6-7H2,1H3

InChI Key

FHMGPMZHKRXLAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.